N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide is a synthetic organic compound with significant interest in scientific research due to its unique chemical structure and potential applications. This compound comprises a fluorinated benzotriazinone moiety linked to a methylthiophene carboxamide group through an ethyl chain. Its distinctive arrangement of functional groups contributes to its diverse reactivity and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl intermediate:
Starting materials: fluorinated aniline derivative, cyanogen bromide.
Reaction conditions: The reaction proceeds under acidic conditions to form the triazine ring structure.
Step 2: : Alkylation of the intermediate:
Alkylating agent: ethyl halide.
Reaction conditions: Typically, the alkylation occurs under basic conditions to introduce the ethyl group.
Step 3: : Coupling with 3-methylthiophene-2-carboxylic acid:
Coupling agent: carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction conditions: The coupling reaction is generally carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial-scale production may involve optimization of reaction conditions to maximize yield and purity. Continuous flow synthesis methods could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromic acid.
Conditions: The oxidation reactions typically require acidic or neutral conditions.
Major products: Conversion to carboxylic acids or ketones.
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: These reactions are usually performed under anhydrous conditions.
Major products: Conversion of carbonyl groups to alcohols.
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Basic conditions often facilitate substitution reactions.
Major products: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide is used as a building block for synthesizing novel compounds with potential biological activity.
Biology
This compound can act as a probe in studying biochemical pathways involving fluorinated triazine derivatives.
Medicine
Investigated for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators, due to its unique structure.
Industry
Mechanism of Action
The exact mechanism of action depends on the target application. For instance:
Pharmaceutical applications: : It might interact with specific enzymes or receptors, modulating their activity. The fluorinated triazine moiety could enhance binding affinity or selectivity.
Material science applications: : The compound's unique structure could impart desirable properties such as increased thermal stability or improved electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide.
N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide.
Uniqueness
The presence of the fluorine atom in N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide imparts unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its chloro and bromo counterparts.
This should give you a comprehensive overview of this compound, from its synthesis and reactions to its applications and mechanism of action. Any other intricate details you'd like to delve into?
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-9-4-7-23-13(9)14(21)17-5-6-20-15(22)11-8-10(16)2-3-12(11)18-19-20/h2-4,7-8H,5-6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBSSVOCFDUAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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